molecular formula C8H6N2O5S B2872030 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid CAS No. 1943702-00-8

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid

Cat. No.: B2872030
CAS No.: 1943702-00-8
M. Wt: 242.21
InChI Key: LGZAJTNKYNWYMD-UHFFFAOYSA-N
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Description

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxides is diverse and depends on the specific biological activity. For example, they can act as ATP-sensitive potassium channel openers .

Future Directions

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxides involve the exploration of their various pharmacological activities and the development of new compounds with improved activity . The advent of computerized molecular graphics may boost the study of structural–activity relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with phosgene, followed by cyclization to form the benzothiadiazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzothiadiazine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group and the trioxo functionality differentiates it from other benzothiadiazine derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5S/c11-7(12)4-2-1-3-5-6(4)9-8(13)10-16(5,14)15/h1-3H,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAJTNKYNWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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